![molecular formula C19H21N7O2 B2652494 4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine CAS No. 1002044-09-8](/img/structure/B2652494.png)
4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that exhibits a unique pharmacological profile, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis and Optimization for H4 Receptor Ligands
A series of 2-aminopyrimidines, including structures related to 4-(4-Benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine, were synthesized targeting the histamine H4 receptor (H4R). These compounds, developed through structure-activity relationship (SAR) studies, aimed to enhance potency and explore anti-inflammatory and antinociceptive activities. Compound optimization highlighted the significance of substituents at the pyrimidine 6 position, leading to analogs with promising in vitro activity and potential for pain management applications (Altenbach et al., 2008).
Antioxidant and Glucosidase Inhibitory Activities
In a study focused on the synthesis of benzimidazole derivatives containing a piperazine skeleton, novel compounds demonstrated significant in vitro antioxidant activities and glucosidase inhibition. These synthesized compounds, including variations of the core chemical structure, showed high scavenging activity in antioxidant assays. Their glucosidase inhibitory potential was also evaluated, with several compounds outperforming the standard drug acarbose. This research opens pathways for developing new therapeutic agents targeting oxidative stress and diabetes (Özil et al., 2018).
Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors
A novel class of 2,4-disubstituted pyrimidine derivatives was designed and synthesized for dual inhibition of cholinesterase and amyloid-β (Aβ)-aggregation, relevant to Alzheimer's disease. Through in vitro screening, compounds demonstrated potent inhibition against AChE and BuChE, with one compound showing significant inhibition of AChE-induced Aβ aggregation. These findings contribute to Alzheimer's disease research, emphasizing the potential of pyrimidine derivatives as multifunctional therapeutic agents (Mohamed et al., 2011).
Antitumor Activities of Pyrimidine Derivatives
A series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives were synthesized and evaluated for antitumor activities against human cancer cell lines. The study identified compounds with significant activity, highlighting the potential of pyrimidine derivatives in cancer therapy. The most potent compound demonstrated superior efficacy compared to gefitinib, a known cancer treatment, against specific lung cancer cell lines (Guo et al., 2012).
Propiedades
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2/c1-15-11-18(22-19(21-15)25-14-17(12-20-25)26(27)28)24-9-7-23(8-10-24)13-16-5-3-2-4-6-16/h2-6,11-12,14H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANCPMWUSZEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.